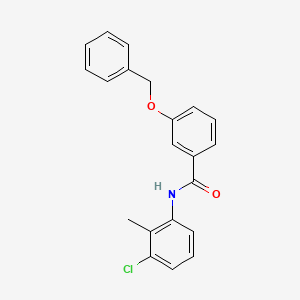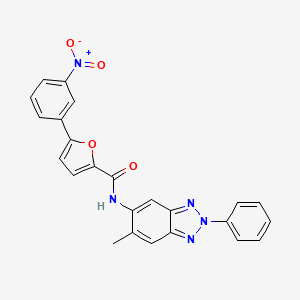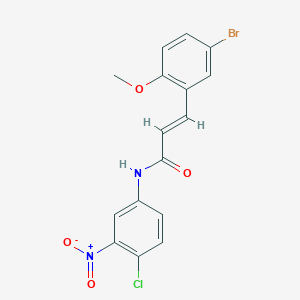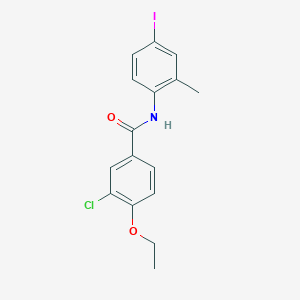![molecular formula C20H23NO B3694049 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one](/img/structure/B3694049.png)
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one
Descripción general
Descripción
1-{2-Azatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one is a complex organic compound characterized by its unique tricyclic structure
Mecanismo De Acción
Target of Action
The primary target of 5-(2-ethylbutanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, also known as Carbamazepine, is the sodium channel in neurons . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
Carbamazepine exerts its therapeutic effects primarily by inhibiting sodium channel activity . By binding to the sodium channels, it stabilizes the hyperexcited state of the neurons, reduces synaptic transmission, and slows the rapid, repetitive firing of neurons. This action helps to prevent the spread of seizure activity in the brain, effectively reducing the occurrence of epileptic episodes .
Biochemical Pathways
The inhibition of sodium channels by Carbamazepine affects several biochemical pathways. It modulates the activity of GABA receptors , enhancing the inhibitory effects of GABA, a neurotransmitter that contributes to motor control, vision, and many other cortical functions . This modulation can help to further reduce neuronal excitability and prevent seizures.
Pharmacokinetics
Carbamazepine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 100% . It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into an active metabolite, carbamazepine-10,11-epoxide . The drug is highly protein-bound (70-80% ) and has an elimination half-life of 36 hours after a single dose, and 16-24 hours with repeated dosing . It is excreted in the urine (72%) and feces (28%) .
Result of Action
The molecular and cellular effects of Carbamazepine’s action include a decrease in the rate of repetitive firing of action potentials in neurons, leading to a reduction in the propagation of seizure activity in the brain . This results in the control of symptoms in conditions like epilepsy and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbamazepine. For instance, the presence of other drugs metabolized by the same liver enzymes can affect its metabolism and efficacy . Additionally, environmental contamination with Carbamazepine has been reported, indicating its persistence and potential as an environmental pollutant . Dehydration conditions can also affect the stability of Carbamazepine .
Métodos De Preparación
The synthesis of 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired structure. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Comparación Con Compuestos Similares
When compared to similar compounds, 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-ethylbutan-1-one stands out due to its unique tricyclic structure and the specific functional groups it contains. Similar compounds include:
- 1-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-chloroethan-1-one
- (3E)-4-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one
- 2-[4-(3-{2-Azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)piperazin-1-yl]ethan-1-ol .
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-3-15(4-2)20(22)21-18-11-7-5-9-16(18)13-14-17-10-6-8-12-19(17)21/h5-12,15H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDGDIGRPTMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B3693969.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3693986.png)
![(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3693998.png)
![Methyl 4-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzoate](/img/structure/B3694022.png)
![N-(1,3-benzodioxol-5-yl)-3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3694029.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3694033.png)


![5-[(4-bromophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3694052.png)

![5-[(3-bromo-4-methoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B3694064.png)
![3-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3694069.png)
![4-[(cyclohexylcarbamoyl)amino]-N-(2,4-dimethylpyrimidin-5-yl)benzenesulfonamide](/img/structure/B3694074.png)
